molecular formula C15H14ClNO B2899379 N-benzyl-2-chloro-N-phenylacetamide CAS No. 2653-14-7

N-benzyl-2-chloro-N-phenylacetamide

Cat. No.: B2899379
CAS No.: 2653-14-7
M. Wt: 259.73
InChI Key: CFSKJDUGDLZDTI-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-phenylacetamide is an organic compound with the molecular formula C15H14ClNO. It is characterized by the presence of a benzyl group, a phenyl group, and a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields carboxylic acids and amines.

    Oxidation and Reduction: Forms corresponding acids or amines.

Scientific Research Applications

N-benzyl-2-chloro-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloroacetamide
  • N-phenyl-2-chloroacetamide
  • N-benzyl-N-phenylacetamide

Uniqueness

N-benzyl-2-chloro-N-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-chloro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSKJDUGDLZDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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